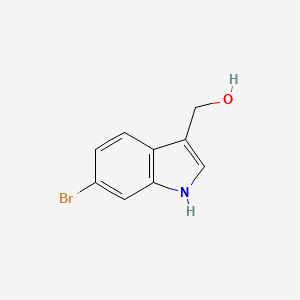

1H-Indole-3-methanol, 6-bromo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

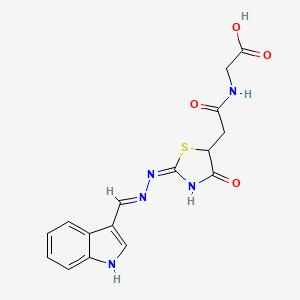

“1H-Indole-3-methanol, 6-bromo-” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been found in many important synthetic drug molecules .

Synthesis Analysis

Indole derivatives have been synthesized for various purposes. For instance, a series of new ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives were synthesized to evaluate their anti-influenza virus activity . Another study reported the design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives .Molecular Structure Analysis

The molecular structure of “1H-Indole-3-methanol, 6-bromo-” is characterized by the presence of a bromine atom at the 6th position of the indole ring . The indole ring itself is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

Indole derivatives have been involved in various chemical reactions. For example, N-arylsulfonyl-3-acetylindole derivative was prepared and evaluated as HIV-1 inhibitors analogs . Anti-inflammatory activities of chalcones of indole were also reported .Physical and Chemical Properties Analysis

The physical and chemical properties of “1H-Indole-3-methanol, 6-bromo-” include its molecular weight, which is 210.07 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Chemical Investigation and Bioactivity

Chemical investigation of various marine organisms has revealed a range of brominated tryptophan derivatives, including those related to 1H-Indole-3-methanol, 6-bromo-, which have shown potential in inhibiting the growth of Staphylococcus epidermidis. These compounds, derived from Thorectidae sponges, highlight the importance of brominated indoles in natural product chemistry and their potential applications in developing new antimicrobial agents (Segraves & Crews, 2005).

Synthesis and Medical Applications

Innovative synthetic methods have enabled the creation of indole derivatives with enhanced bioactivities. For instance, microwave-assisted synthesis has facilitated the production of indolylhexahydroquinoline derivatives, showing promise in spasmolytic activity through calcium channel blockade. This approach underscores the therapeutic potential of brominated indole compounds in muscle relaxation and possibly other medical applications (El-khouly et al., 2013).

Catalysis and Chemical Transformations

Palladium-catalyzed cyclization/carboalkoxylation represents a pivotal method for constructing complex indole frameworks. This methodology, applicable to 1H-Indole-3-methanol, 6-bromo-, enables the efficient synthesis of tetrahydrocarbazoles, indicating its utility in synthesizing pharmacologically relevant molecules and enhancing the diversity of indole-based compounds (Liu & Widenhoefer, 2004).

Material Science and Optical Properties

Indole derivatives are also of significant interest in material science, where their unique optical properties have been explored. For instance, studies have focused on the synthesis and structural analysis of novel indole derivatives, revealing their potential in non-linear optical (NLO) applications. These findings suggest the use of brominated indole compounds in the development of new materials for optical technologies (Tariq et al., 2020).

Coordination Chemistry and Magnetism

In coordination chemistry, indole derivatives like 1H-Indole-3-methanol, 6-bromo-, serve as building blocks for designing novel coordination polymers with interesting magnetic properties. Research in this area has led to the discovery of materials exhibiting long-range magnetic ordering or single-chain magnet behaviors, highlighting the potential of brominated indoles in developing new magnetic materials (Liu, Zhang, & Zhu, 2009).

Mecanismo De Acción

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, future research could focus on the development of new indole derivatives with improved efficacy and safety profiles.

Propiedades

IUPAC Name |

(6-bromo-1H-indol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-4,11-12H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOHYZGYMCGKKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158466-03-5 |

Source

|

| Record name | (6-bromo-1H-indol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2969012.png)

![4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2969013.png)

![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2969023.png)

![3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2969024.png)

![N-(4-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2969025.png)

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2969028.png)

![N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2969034.png)